molecular formula C19H18O2 B11846195 2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one

2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one

Cat. No.: B11846195
M. Wt: 278.3 g/mol
InChI Key: AYFWFIAXIHMISI-UHFFFAOYSA-N
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Description

2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound features a pyran ring fused with phenyl and phenethyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of phenylacetic acid derivatives with benzaldehyde in the presence of a catalyst such as piperidine or pyridine. The reaction conditions often include refluxing in an organic solvent like ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction could produce phenethyl alcohol derivatives.

Scientific Research Applications

2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-pyran-4(3H)-one: Lacks the phenethyl group, which may affect its biological activity and chemical properties.

    6-Phenyl-2H-pyran-4(3H)-one: Similar structure but without the phenethyl group, leading to different reactivity and applications.

Uniqueness

2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one is unique due to the presence of both phenyl and phenethyl groups, which can enhance its biological activity and provide distinct chemical properties compared to other pyranones.

Biological Activity

2-Phenethyl-6-phenyl-2H-pyran-4(3H)-one, also referred to as 6-Phenethyl-2H-pyran-4-one, is a heterocyclic compound notable for its diverse biological activities. This article delves into its antimicrobial, antitumor, and potential therapeutic properties, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16OC_{17}H_{16}O with a molecular weight of approximately 250.31 g/mol. The compound features a pyran ring with phenethyl and phenyl substituents, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of pyranones have shown promising results against gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.

Minimum Inhibitory Concentrations (MICs) :

CompoundMIC (µg/mL)Target Pathogen
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56Staphylococcus aureus
2-[4-(phenylthio)phenyl]-2-methyl-6-[p-nitrobenzoyl]oxy-2H-pyran-3(6H)-one0.75Streptococcus sp.

These findings suggest that structural modifications can enhance the antibacterial efficacy of pyran derivatives .

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies, particularly against human cancer cell lines. A notable study reported the synthesis of derivatives that demonstrated moderate to potent cytotoxic effects across multiple tumor cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Cytotoxicity Data :

CompoundCell LineIC50 (µM)Mechanism of Action
5o HeLa0.50 - 3.45Induces apoptosis via caspase activation
5o MCF-7TBDCell cycle arrest at G2/M phase

The mechanism involves the activation of caspase pathways leading to apoptosis, highlighting the compound's potential as an antitumor agent .

Case Studies

  • Antimicrobial Activity Study : A study on various pyran derivatives showed that those with bulky substituents at C-2 exhibited enhanced antibacterial activity, suggesting that structural features significantly influence biological efficacy .
  • Antitumor Mechanism Investigation : In vitro studies on compound 5o revealed that it not only induced apoptosis but also inhibited cell migration by disrupting the actin cytoskeleton, indicating its multifaceted role in cancer therapy .

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

6-phenyl-2-(2-phenylethyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C19H18O2/c20-17-13-18(12-11-15-7-3-1-4-8-15)21-19(14-17)16-9-5-2-6-10-16/h1-10,14,18H,11-13H2

InChI Key

AYFWFIAXIHMISI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=CC1=O)C2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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